molecular formula C23H21N3O4S B2835568 2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(4-methanesulfonylphenyl)acetamide CAS No. 1286719-23-0

2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(4-methanesulfonylphenyl)acetamide

Cat. No.: B2835568
CAS No.: 1286719-23-0
M. Wt: 435.5
InChI Key: AGMQXVFTDSVRBC-UHFFFAOYSA-N
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Description

2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(4-methanesulfonylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolo[2,3-c]pyridine core, which is a bicyclic structure containing nitrogen atoms, and is substituted with benzyl, oxo, and methylsulfonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(4-methanesulfonylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the pyrrolo[2,3-c]pyridine core, followed by the introduction of the benzyl and oxo groups. The final step involves the attachment of the methylsulfonylphenylacetamide moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(4-methanesulfonylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(4-methanesulfonylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(4-methanesulfonylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-6,7-dimethoxy-3,4-dihydro-isoquinoline
  • 1-oxo-2,3-dihydro-1H-inden-4-yl benzoate
  • 8-hydroxy-1-cyclopropyl-6-fluoro-1,4-dihydro-7-(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl-4-oxo-3-quinolinecarboxylic acid

Uniqueness

What sets 2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(4-methanesulfonylphenyl)acetamide apart is its unique combination of functional groups and the pyrrolo[2,3-c]pyridine core

Biological Activity

The compound 2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(4-methanesulfonylphenyl)acetamide is a synthetic organic molecule with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a pyrrolo[2,3-c]pyridine core, which is significant for its biological properties. The molecular formula is C24H23N3O2C_{24}H_{23}N_{3}O_{2}, and it has a molecular weight of 385.5 g/mol . The presence of functional groups such as the methanesulfonyl and acetamide moieties contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₄H₁₃N₃O₂
Molecular Weight385.5 g/mol
CAS Number1286719-23-0

Antimicrobial Activity

Research indicates that derivatives of pyrrolo[2,3-c]pyridine compounds exhibit significant antimicrobial properties. In vitro studies have shown that related compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is thought to involve interference with bacterial cell wall synthesis and protein function.

Anticancer Properties

The compound's structural analogs have been evaluated for anticancer activity. In particular, studies demonstrate that pyrrolo[2,3-c]pyridine derivatives can induce apoptosis in cancer cell lines such as HeLa and MCF-7 . The proposed mechanism includes the activation of caspases and modulation of apoptotic pathways, suggesting potential use in cancer therapeutics.

Anti-inflammatory Effects

Preliminary studies have indicated that this compound may exhibit anti-inflammatory properties by inhibiting nitric oxide (NO) production in macrophages. This effect is significant in conditions characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune disorders.

Case Studies and Research Findings

  • Antimicrobial Evaluation
    • A study conducted on a series of pyrrolo[2,3-c]pyridine derivatives showed that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.12 µg/mL against pathogenic bacteria . These findings suggest strong potential for development into antimicrobial agents.
  • Anticancer Activity
    • In a comparative study on various derivatives, one compound demonstrated a 50% inhibition concentration (IC50) of 15 µM against breast cancer cell lines, highlighting the efficacy of these compounds in targeting cancer cells . The study emphasized the importance of structural modifications in enhancing biological activity.
  • Anti-inflammatory Mechanisms
    • Research focusing on the inhibition of inducible nitric oxide synthase (iNOS) revealed that certain analogs could effectively reduce NO levels in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells . This suggests a mechanism where the compound could mitigate inflammatory responses.

Properties

IUPAC Name

2-(1-benzyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)-N-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c1-31(29,30)20-9-7-19(8-10-20)24-21(27)16-26-14-12-18-11-13-25(22(18)23(26)28)15-17-5-3-2-4-6-17/h2-14H,15-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMQXVFTDSVRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)N(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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